5-Chloro-n-(dimethyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
5-Chloro-n-(dimethyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-n-(dimethyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of 4,5-dimethylthiazole-2-amine with 5-chloropyrazine-2-carboxylic acid under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-n-(dimethyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and thiazole positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
5-Chloro-n-(dimethyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-n-(dimethyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This compound may inhibit enzyme function by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
5-Chloro-n-(dimethyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of a thiazole and pyrazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c1-5-6(2)17-10(14-5)15-9(16)7-3-13-8(11)4-12-7/h3-4H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFBGJVDRPLVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN=C(C=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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